

# Spectroscopic Profile of 2-Ethyl-1-butanol: A Technical Guide

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## Compound of Interest

Compound Name: **2-Ethyl-1-butanol**

Cat. No.: **B044090**

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An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Ethyl-1-butanol** (CAS No. 97-95-0), a key intermediate and solvent in various chemical and pharmaceutical applications. The following sections present a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and a logical workflow for spectroscopic analysis.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry of **2-Ethyl-1-butanol**.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data for 2-Ethyl-1-butanol (90 MHz, $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
0.90	Triplet	7.4	6H	2 x -CH <sub>3</sub>
1.36	Multiplet	-	5H	-CH(CH <sub>2</sub> CH <sub>3</sub> ) <sub>2</sub> & -OH
3.51	Doublet	5.5	2H	-CH <sub>2</sub> OH

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for 2-Ethyl-1-butanol (22.5 MHz,  $\text{CDCl}_3$ )**

Chemical Shift ( $\delta$ ) ppm	Carbon Atom
11.2	-CH <sub>3</sub>
23.1	-CH <sub>2</sub> -
43.7	-CH-
65.0	-CH <sub>2</sub> OH

**Table 3: Infrared (IR) Spectroscopy Peak Data for 2-Ethyl-1-butanol (Liquid Film)**

Wavenumber ( $\text{cm}^{-1}$ )	Transmittance (%)	Assignment
3348	66	O-H stretch (broad)
2961	18	C-H stretch
2931	24	C-H stretch
2876	32	C-H stretch
1466	45	C-H bend
1381	68	C-H bend
1042	50	C-O stretch

**Table 4: Mass Spectrometry (MS) Data for 2-Ethyl-1-butanol**

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)
27	28.9
29	44.8
31	48.3
41	55.2
42	34.5
43	100.0
55	41.4
56	93.1
57	62.1
71	31.0
102	0.3

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above for a liquid alcohol such as **2-Ethyl-1-butanol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A small amount of **2-Ethyl-1-butanol** (typically 5-25 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ) in a clean, dry NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.
- **Instrument Setup:** The NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity, which is crucial for obtaining high-resolution spectra.

- Data Acquisition: For  $^1\text{H}$  NMR, a 90 MHz spectrometer is commonly used. A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded. For  $^{13}\text{C}$  NMR, a 22.5 MHz frequency is used, and due to the low natural abundance of the  $^{13}\text{C}$  isotope, a larger number of scans is typically required to achieve a good signal-to-noise ratio.
- Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal. Integration of the peaks in the  $^1\text{H}$  NMR spectrum provides the relative ratios of the protons.

## Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like **2-Ethyl-1-butanol**, the simplest method is to prepare a thin liquid film. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr), which are then pressed together to form a thin, uniform film.
- Instrument Setup: A background spectrum of the empty salt plates is first recorded. The salt plates with the sample are then placed in the sample holder of the FTIR spectrometer.
- Data Acquisition: A beam of infrared radiation is passed through the sample. The detector measures the amount of light that is transmitted at each wavenumber.
- Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (in  $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

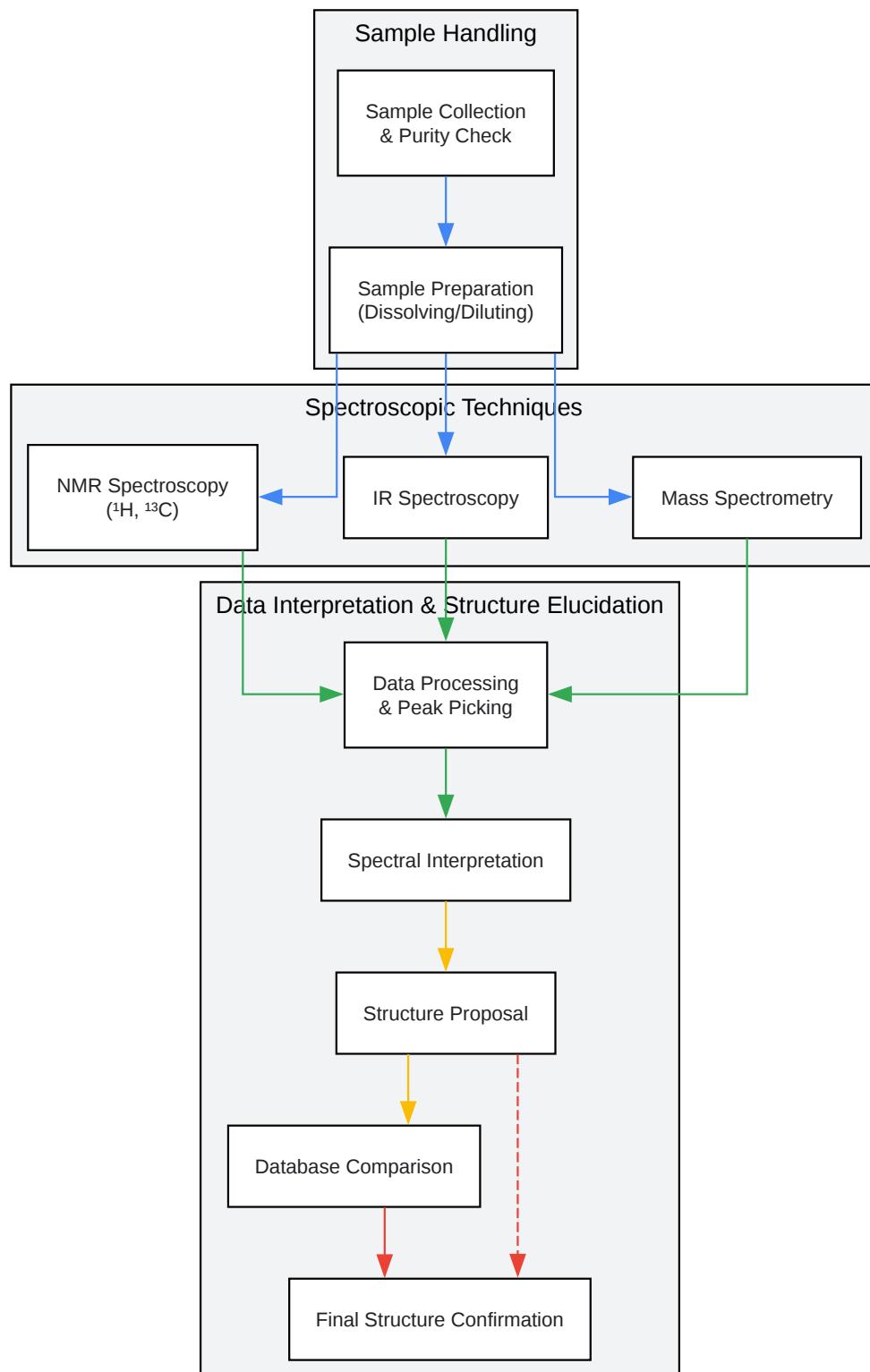
- Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before analysis, or through direct injection.
- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), which causes the molecules to ionize and fragment. This is known as electron ionization (EI).

- Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates the ions based on their mass-to-charge ratio ( $m/z$ ).
- Detection: An electron multiplier detects the separated ions. The signal is amplified and recorded by a computer. The resulting mass spectrum is a plot of the relative abundance of each ion as a function of its  $m/z$  ratio.

## Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a chemical compound.

## Logical Workflow for Spectroscopic Analysis

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Caption: Logical Workflow for Spectroscopic Analysis.

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